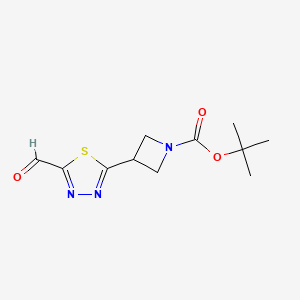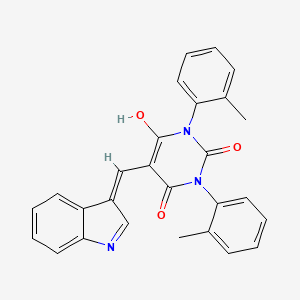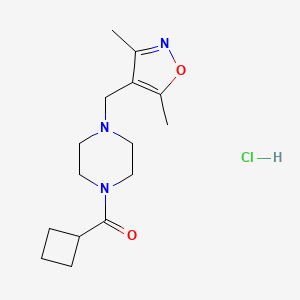![molecular formula C19H18ClN B2571261 [4-(4-Fenilfenil)fenil]metanamina; clorhidrato CAS No. 2361675-41-2](/img/structure/B2571261.png)
[4-(4-Fenilfenil)fenil]metanamina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C19H17N·HCl. It is known for its unique structure, which includes a methanamine group attached to a phenyl ring that is further connected to two additional phenyl rings. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Cell Signaling: It is used to study cell signaling pathways and the effects of small molecules on cellular functions.
Medicine:
Drug Development: [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Diagnostic Agents: The compound is used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the production of various chemicals and materials.
Quality Control: It is used in quality control processes to ensure the purity and consistency of chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Terphenyl Core: The initial step involves the synthesis of the terphenyl core, which can be achieved through a series of Friedel-Crafts alkylation reactions. This process involves the reaction of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction, where the terphenyl core is reacted with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: Finally, the free base of [4-(4-Phenylphenyl)phenyl]methanamine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can also undergo reduction reactions, where the phenyl rings can be hydrogenated to form cyclohexyl derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, where hydrogen atoms are replaced by various functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Mecanismo De Acción
The mechanism of action of [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive effects. Additionally, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
[4-(4-Phenylphenyl)phenyl]methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanamine group.
[4-(4-Phenylphenyl)phenyl]acetic acid: This compound contains a carboxylic acid group instead of a methanamine group.
[4-(4-Phenylphenyl)phenyl]methylamine: This compound contains a methylamine group instead of a methanamine group.
Uniqueness:
Structural Differences: The presence of the methanamine group in [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride provides unique chemical properties compared to its analogs.
Biological Activity: The compound’s specific interactions with molecular targets and pathways may result in distinct biological activities, making it valuable for various research applications.
Propiedades
IUPAC Name |
[4-(4-phenylphenyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N.ClH/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16;/h1-13H,14,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSNYVPKIFJHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide](/img/structure/B2571178.png)
![2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2571181.png)
![4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2571184.png)

![3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2571186.png)


![2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide](/img/structure/B2571189.png)
![8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2571190.png)



![3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2571196.png)
![1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2571198.png)
